2-[(2-Chloro-5-nitrophenyl)methylideneamino]benzonitrile
Description
2-[(2-Chloro-5-nitrophenyl)methylideneamino]benzonitrile (C₁₄H₈ClN₃O₂) is a nitrile-containing Schiff base derivative characterized by a methylideneamino (-CH=N-) linkage bridging a 2-chloro-5-nitrophenyl group and a benzonitrile moiety.
Properties
CAS No. |
5281-84-5 |
|---|---|
Molecular Formula |
C14H8ClN3O2 |
Molecular Weight |
285.68 g/mol |
IUPAC Name |
2-[(2-chloro-5-nitrophenyl)methylideneamino]benzonitrile |
InChI |
InChI=1S/C14H8ClN3O2/c15-13-6-5-12(18(19)20)7-11(13)9-17-14-4-2-1-3-10(14)8-16/h1-7,9H |
InChI Key |
JPRNTWAQXARPTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(2-Chloro-5-nitrophenyl)methylideneamino]benzonitrile typically involves the condensation reaction between 2-chloro-5-nitrobenzaldehyde and 2-aminobenzonitrile. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-[(2-Chloro-5-nitrophenyl)methylideneamino]benzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of various derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyleneamino bridge, using oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-[(2-amino-5-chlorophenyl)methylideneamino]benzonitrile, while substitution of the chloro group with an amine yields the corresponding amine derivative.
Scientific Research Applications
2-[(2-Chloro-5-nitrophenyl)methylideneamino]benzonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new materials.
Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-5-nitrophenyl)methylideneamino]benzonitrile and its derivatives involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anticancer properties could be related to the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Electronic and Reactivity Profiles
- Electron-Withdrawing Effects: The target compound’s chloro and nitro groups enhance electrophilicity at the imine and nitrile groups, making it susceptible to nucleophilic attack.
- Imine Stability : The imine (-CH=N-) linkage in the target compound is stabilized by conjugation with aromatic rings, whereas the azo (-N=N-) group in the diazenyl analog introduces distinct redox and photochemical properties.
Crystallographic and Physical Properties
- Crystal Packing: The dimethylamino analog (C₁₀H₁₀N₄O₂) crystallizes in a monoclinic system (space group P21/n) with a density of 1.355 Mg/m³ .
- Solubility : The diazenyl compound with hydroxyethyl groups shows improved solubility in polar solvents, while the target compound’s lipophilic chloro group may favor organic solvents.
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